molecular formula C8H8O5 B2362466 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid CAS No. 1359657-46-7

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2362466
CAS No.: 1359657-46-7
M. Wt: 184.147
InChI Key: NVOLOVXCFVLERG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound has two functional groups: a methoxycarbonyl group (an ester) and a carboxylic acid group, attached to the second and fifth positions of the furan ring, respectively. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethyl-2-methylfuran-3-carboxylic acid with methanol in the presence of an acid catalyst. Another method includes the oxidation of 5-(methoxycarbonyl)-2-methylfuran using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.

    Material Science: Its structure is of interest for designing novel materials with specific functionalities.

    Biological Studies: It can be used as a reference compound in studies related to furan-containing medicinal agents.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

    Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    2-Methylfuran-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    5-Hydroxymethyl-2-methylfuran-3-carboxylic acid: Similar structure but has a hydroxymethyl group instead of a methoxycarbonyl group.

Uniqueness: 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-methoxycarbonyl-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLOVXCFVLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Jones' reagent (Prepared according to Fieser and Fieser, Reagents for Organic Synthesis, Volume 1, page 142, 1967) was added drop-wise to a stirred solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (100 mg) in acetone (10 mL) until the orange colouration just remained. Stirring was continued for a further 5 hours then the reaction mixture was diluted with diethyl ether (20 mL) and filtered. The filtrate was dried and concentrated in vacuo to afford compound 23 as a buff coloured solid.
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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